Cas no 952998-52-6 (4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide)

4-Butoxy-N-{3-[3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a heterocyclic compound featuring a triazolopyridazine core linked to a thiophene moiety and a substituted benzamide group. This structure imparts potential pharmacological activity, particularly in targeting specific enzyme pathways or receptors. The presence of the butoxy chain enhances solubility, while the thiophene and triazolopyridazine components contribute to binding affinity and selectivity. Such compounds are often explored in medicinal chemistry for their bioactivity, including kinase inhibition or modulation of central nervous system targets. Its well-defined molecular architecture makes it a valuable intermediate for further derivatization in drug discovery and development.
4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide structure
952998-52-6 structure
Product Name:4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide
CAS No:952998-52-6
MF:C26H23N5O2S
MW:469.558123826981
CID:6231347
PubChem ID:16872861
Update Time:2025-05-23

4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide
    • 952998-52-6
    • AKOS024654472
    • 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
    • 4-butoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
    • 4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
    • F2508-0469
    • Inchi: 1S/C26H23N5O2S/c1-2-3-15-33-21-11-9-18(10-12-21)26(32)27-20-7-4-6-19(17-20)22-13-14-24-28-29-25(31(24)30-22)23-8-5-16-34-23/h4-14,16-17H,2-3,15H2,1H3,(H,27,32)
    • InChI Key: ICIODTNTECDVRS-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=NN=C2C=CC(C3C=CC=C(C=3)NC(C3C=CC(=CC=3)OCCCC)=O)=NN21

Computed Properties

  • Exact Mass: 469.15724617g/mol
  • Monoisotopic Mass: 469.15724617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 110Ų

4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide Pricemore >>

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Additional information on 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide

Comprehensive Overview of 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide (CAS No. 952998-52-6)

4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide (CAS No. 952998-52-6) is a sophisticated organic compound that has garnered significant attention in pharmaceutical and materials science research. Its unique molecular structure, featuring a thiophene ring and a triazolopyridazine core, makes it a promising candidate for various applications, including drug development and advanced material synthesis. Researchers are particularly interested in its potential as a kinase inhibitor or ligand for receptor binding, given its structural similarity to bioactive molecules.

The compound's CAS No. 952998-52-6 is often searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Recent trends show growing interest in heterocyclic compounds like this one, especially those combining thiophene and triazole moieties, due to their versatility in medicinal chemistry. Users frequently inquire about its synthetic routes, solubility properties, and biological activity, highlighting its multidisciplinary appeal.

From a synthetic perspective, 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide exemplifies modern click chemistry strategies. Its triazolopyridazine scaffold can be efficiently constructed via cyclization reactions, while the butoxybenzamide side chain enhances its pharmacokinetic profile. This balance of structural complexity and synthetic accessibility aligns with the pharmaceutical industry's demand for novel scaffolds.

In drug discovery, this compound's thiophene-triazole hybrid structure is being explored for targeted therapies, particularly in oncology and inflammation. Computational studies suggest high affinity for protein kinases, a hot topic in precision medicine. Its logP value and hydrogen bond acceptors also make it a subject of ADMET prediction studies, addressing the community's focus on drug-likeness optimization.

Material scientists value CAS No. 952998-52-6 for its potential in organic electronics. The thiophene unit's electron-rich nature and the triazolopyridazine's planar geometry could contribute to charge transport in semiconductors. This dual applicability in life sciences and materials engineering makes it a standout example of convergent innovation.

Environmental and green chemistry considerations are increasingly applied to such compounds. Researchers investigate biodegradation pathways and eco-friendly synthesis methods for 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide, responding to industry demands for sustainable chemistry practices. This aligns with frequent searches about green alternatives in chemical manufacturing.

Analytical characterization of this compound involves advanced techniques like LC-MS and NMR spectroscopy, with particular focus on its regioisomeric purity. The scientific community often discusses quality control challenges for such polyheterocyclic systems, making this a valuable case study for analytical method development.

Patent landscapes reveal that CAS No. 952998-52-6 appears in intellectual property related to small molecule therapeutics and functional materials. Its structural novelty satisfies the patentability criteria of non-obviousness, a frequent concern for researchers navigating IP protection strategies in competitive fields.

In conclusion, 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide represents an exciting intersection of medicinal chemistry, materials science, and sustainable innovation. Its multi-target potential and structural tunability ensure continued relevance in addressing contemporary scientific challenges, from drug resistance to energy-efficient electronics.

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